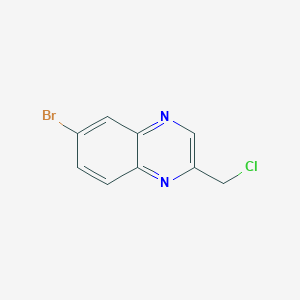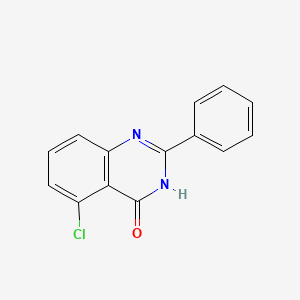
1H-Indazole, 4,5,6,7-tetrahydro-3-(2-(4-morpholinyl)ethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)ethyl)morpholine is a complex organic compound that features a morpholine ring linked to a tetrahydroindazole moiety via an ethoxy bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)ethyl)morpholine typically involves the reaction of 4,5,6,7-tetrahydroindazole with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The tetrahydroindazole moiety can be oxidized to form indazole derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to yield fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indazole derivatives, while reduction can produce fully saturated compounds.
Aplicaciones Científicas De Investigación
4-(2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)ethyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)ethyl)morpholine involves its interaction with specific molecular targets. The tetrahydroindazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrahydroindazole: A precursor in the synthesis of the target compound.
2-Chloroethylmorpholine: Another precursor used in the synthesis.
Indazole Derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
4-(2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)ethyl)morpholine is unique due to the combination of the morpholine ring and tetrahydroindazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
36173-94-1 |
|---|---|
Fórmula molecular |
C13H21N3O2 |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-yloxy)ethyl]morpholine |
InChI |
InChI=1S/C13H21N3O2/c1-2-4-12-11(3-1)13(15-14-12)18-10-7-16-5-8-17-9-6-16/h1-10H2,(H,14,15) |
Clave InChI |
HKXDANMWTBGMKW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=NN2)OCCN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B11860263.png)

![2-Chloro-4-(4-methylpiperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11860276.png)
![5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile](/img/structure/B11860279.png)

![4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860306.png)



![8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B11860326.png)

![(S)-2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylic acid](/img/structure/B11860334.png)

